molecular formula C17H17N5O2S B2666346 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1105233-56-4

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2666346
CAS No.: 1105233-56-4
M. Wt: 355.42
InChI Key: UMTVXIJWMUSJAU-UHFFFAOYSA-N
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Description

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of furan, pyridazine, thiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.

    Synthesis of Furan-2-yl Pyridazine: This can be achieved through the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide, which is then cyclized with an appropriate reagent to yield the pyridazine ring.

    Formation of Thiazole Derivative: The thiazole ring can be synthesized by reacting α-haloketones with thioamides.

    Coupling Reactions: The final step involves the coupling of the synthesized furan-2-yl pyridazine and thiazole derivative with piperidine-4-carboxamide under suitable conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.

Major Products

    Oxidation: Furanones.

    Reduction: Dihydropyridazines.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is largely dependent on its interaction with biological targets. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it could inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.

    1,3-Thiazoles: Exhibits a wide range of biological activities including antiviral and antifungal properties.

    Pyrrolidine Derivatives: Used in drug discovery for their versatile biological activities.

Uniqueness

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.

Properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-16(19-17-18-7-11-25-17)12-5-8-22(9-6-12)15-4-3-13(20-21-15)14-2-1-10-24-14/h1-4,7,10-12H,5-6,8-9H2,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTVXIJWMUSJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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